Benzoic acid, 4-(4-phenyl-1-butynyl)-, methyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzoic acid, 4-(4-phenyl-1-butynyl)-, methyl ester: is an organic compound that belongs to the class of aromatic esters. It is characterized by the presence of a benzoic acid moiety substituted with a 4-phenyl-1-butynyl group and esterified with a methyl group. This compound is known for its unique structural features, including multiple bonds and aromatic rings, which contribute to its distinct chemical properties .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of benzoic acid, 4-(4-phenyl-1-butynyl)-, methyl ester typically involves the following steps:
Preparation of 4-phenyl-1-butyric acid: This can be achieved by reacting 4-phenyl-1-butanol with sodium chlorite, a nitroxyl radical catalyst, and sodium hypochlorite in an organic solvent and a phosphate buffer.
Esterification: The 4-phenyl-1-butyric acid is then esterified with methanol in the presence of a strong acid catalyst, such as sulfuric acid, to form this compound.
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems for reagent addition, and advanced purification techniques to ensure high yield and purity .
Analyse Chemischer Reaktionen
Types of Reactions:
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine or nitric acid under acidic conditions.
Major Products:
Oxidation: Benzoic acid derivatives.
Reduction: 4-(4-phenyl-1-butynyl)benzoic acid.
Substitution: Various substituted benzoic acid derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry:
- Used as a precursor in the synthesis of more complex organic molecules.
- Employed in studies of reaction mechanisms and kinetics due to its well-defined structure .
Biology:
- Investigated for its potential biological activities, including antimicrobial and anticancer properties .
Medicine:
- Explored as a potential therapeutic agent in drug development, particularly for its ability to interact with specific molecular targets .
Industry:
Wirkmechanismus
The mechanism of action of benzoic acid, 4-(4-phenyl-1-butynyl)-, methyl ester involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity, disruption of cellular processes, and induction of apoptosis in cancer cells .
Vergleich Mit ähnlichen Verbindungen
- Benzoic acid, 4-(4-phenyl-1-butenyl)-
- Benzoic acid, 1-(4-phenyl-1-butynyl)-6-hydroxyhexyl ester
Comparison:
- Benzoic acid, 4-(4-phenyl-1-butynyl)-, methyl ester is unique due to its specific substitution pattern and the presence of a triple bond, which imparts distinct chemical reactivity and biological activity.
- Benzoic acid, 4-(4-phenyl-1-butenyl)- lacks the triple bond, resulting in different reactivity and potentially different biological effects.
- Benzoic acid, 1-(4-phenyl-1-butynyl)-6-hydroxyhexyl ester contains an additional hydroxyl group, which may enhance its solubility and alter its interaction with biological targets .
Eigenschaften
CAS-Nummer |
835652-92-1 |
---|---|
Molekularformel |
C18H16O2 |
Molekulargewicht |
264.3 g/mol |
IUPAC-Name |
methyl 4-(4-phenylbut-1-ynyl)benzoate |
InChI |
InChI=1S/C18H16O2/c1-20-18(19)17-13-11-16(12-14-17)10-6-5-9-15-7-3-2-4-8-15/h2-4,7-8,11-14H,5,9H2,1H3 |
InChI-Schlüssel |
UIJYIHASSRLYGR-UHFFFAOYSA-N |
Kanonische SMILES |
COC(=O)C1=CC=C(C=C1)C#CCCC2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.